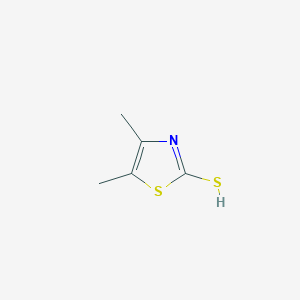

4,5-dimethyl-1,3-thiazole-2-thiol

CAS No.:

Cat. No.: VC13237616

Molecular Formula: C5H7NS2

Molecular Weight: 145.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C5H7NS2 |

|---|---|

| Molecular Weight | 145.3 g/mol |

| IUPAC Name | 4,5-dimethyl-1,3-thiazole-2-thiol |

| Standard InChI | InChI=1S/C5H7NS2/c1-3-4(2)8-5(7)6-3/h1-2H3,(H,6,7) |

| Standard InChI Key | KKHBRTFQIYIHEI-UHFFFAOYSA-N |

| Isomeric SMILES | CC1=C(SC(=N1)S)C |

| Canonical SMILES | CC1=C(SC(=N1)S)C |

Introduction

Chemical Identity and Structural Characteristics

Table 1: Physicochemical Properties

| Property | Value |

|---|---|

| Molecular formula | C₅H₇NS₂ |

| Molecular weight | 145.3 g/mol |

| IUPAC name | 4,5-dimethyl-1,3-thiazole-2-thiol |

| Standard InChI | InChI=1S/C5H7NS2/c1-3-4(2)8-5(7)6-3/h1-2H3,(H,6,7) |

| Standard InChIKey | KKHBRTFQIYIH |

The compound’s structure is further characterized by hydrophobic methyl groups and a polar thiol moiety, enabling diverse intermolecular interactions critical for biological activity .

Synthesis and Structural Elucidation

Synthetic Pathways

While detailed synthetic protocols for 4,5-dimethyl-1,3-thiazole-2-thiol are scarce, general thiazole synthesis strategies offer plausible routes. Thiazoles are typically synthesized via:

-

Hantzsch Thiazole Synthesis: Reaction of thioamides with α-halo ketones or aldehydes.

-

Thiourea-Alkylating Agent Reactions: Cyclization of thioureas with halogenated compounds.

For example, benzo imidazo[2,1-b]thiazol-3(2H)-one derivatives have been synthesized by refluxing 1H-benzimidazole-2-thiol with diethyl 2-chloromalonate in acetic acid, yielding cyclized products . Analogous methods could theoretically apply to 4,5-dimethyl-1,3-thiazole-2-thiol by substituting appropriate starting materials.

Spectral Characterization

Although specific spectral data for this compound are unavailable, related thiazoles exhibit distinct NMR and mass spectral patterns:

-

¹H NMR: Methyl groups resonate near δ 2.1–2.5 ppm, while thiazole ring protons appear upfield .

-

Mass Spectrometry: Molecular ion peaks align with the molecular weight (e.g., m/z 204 for a similar thiazole derivative) .

Biological Activities and Mechanisms

Anticancer Applications

Thiazoles interact with cellular targets such as tubulin and DNA topoisomerases. Molecular docking studies suggest that hydrophobic methyl groups and hydrogen-bonding thiols in 4,5-dimethyl-1,3-thiazole-2-thiol could stabilize interactions with oncogenic proteins, though experimental validation is pending .

Table 2: Comparative Bioactivity of Thiazole Derivatives

| Compound | Activity | Mechanism |

|---|---|---|

| 4,5-Dimethyl-1,3-thiazole-2-thiol | Hypothesized anticancer | Enzyme inhibition |

| Nizatidine | Antiulcer | H₂ receptor antagonism |

| Meloxicam | Anti-inflammatory | COX-2 inhibition |

Future Research Directions

-

Synthetic Optimization: Develop scalable, high-yield synthesis routes.

-

Mechanistic Studies: Elucidate interactions with biological targets via crystallography or computational modeling.

-

Toxicology Profiling: Conduct in vitro and in vivo genotoxicity assays.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume